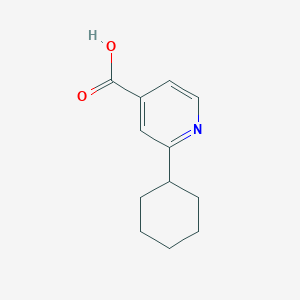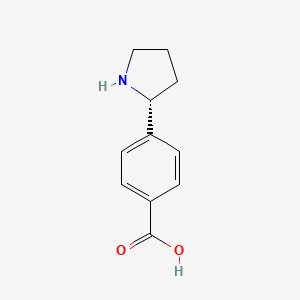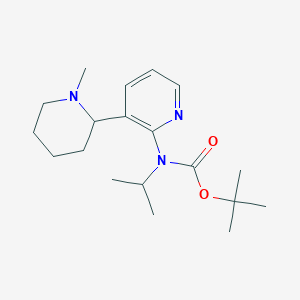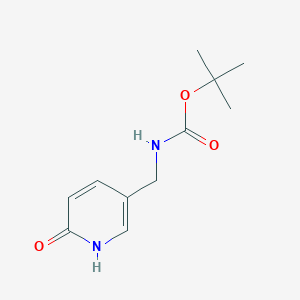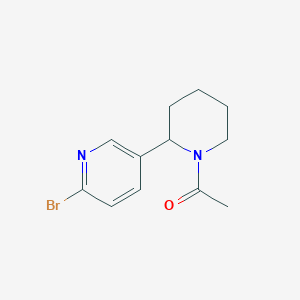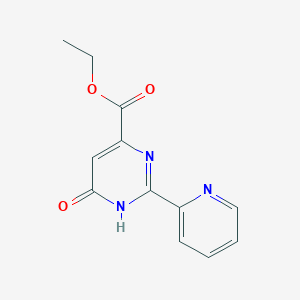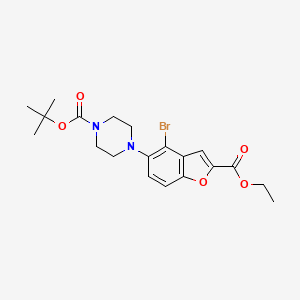
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C20H25BrN2O5 It is a derivative of piperazine and benzofuran, featuring a tert-butyl ester group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Bromination: The benzofuran core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated benzofuran is reacted with piperazine in the presence of a base to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran and piperazine moieties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Bases (e.g., sodium hydroxide): Used in substitution and esterification reactions.
Acids (e.g., hydrochloric acid): Used for ester hydrolysis.
Major Products
Substituted Derivatives: Products formed by substitution of the bromine atom.
Carboxylic Acids: Products formed by hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and benzofuran core may play crucial roles in these interactions, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is unique due to the presence of both the benzofuran and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25BrN2O5 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-2-ethoxycarbonyl-1-benzofuran-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN2O5/c1-5-26-18(24)16-12-13-15(27-16)7-6-14(17(13)21)22-8-10-23(11-9-22)19(25)28-20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
InChI Key |
OBGXUGRSMDWBIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2Br)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
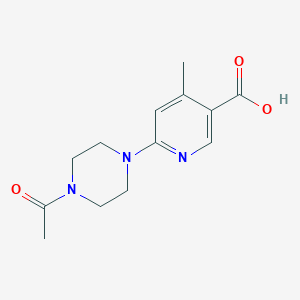
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
